![molecular formula C17H15NO2S2 B4752437 3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4752437.png)
3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It is a potent antidiabetic agent that has been extensively studied for its ability to regulate blood glucose levels. TDZ has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Scientific Research Applications
TDZ has been extensively studied for its antidiabetic properties. It has been found to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. TDZ has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. TDZ has been found to possess neuroprotective properties as well. It has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
TDZ acts as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma). PPAR-gamma is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-gamma by TDZ leads to increased insulin sensitivity, increased glucose uptake, and decreased hepatic glucose production. TDZ also inhibits the production of pro-inflammatory cytokines by activating PPAR-gamma.
Biochemical and Physiological Effects:
TDZ has been found to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. It also reduces hepatic glucose production and improves lipid metabolism. TDZ has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been found to possess neuroprotective properties as well. TDZ protects against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TDZ has several advantages for lab experiments. It is a potent antidiabetic agent that can be used to study glucose and lipid metabolism. It also possesses anti-inflammatory and neuroprotective properties that can be studied in animal models of inflammatory and neurodegenerative diseases. However, TDZ has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It also has potential side effects that need to be considered when conducting experiments.
Future Directions
There are several future directions for TDZ research. One area of research is the development of more potent and selective PPAR-gamma agonists. Another area of research is the study of TDZ in combination with other drugs for the treatment of diabetes and other diseases. TDZ may also be studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the potential of TDZ in these areas.
properties
IUPAC Name |
(5Z)-3-(3-phenylpropyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-16-15(12-14-9-5-11-21-14)22-17(20)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJVIBAXNUJYNY-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CS3)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3-phenylpropyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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